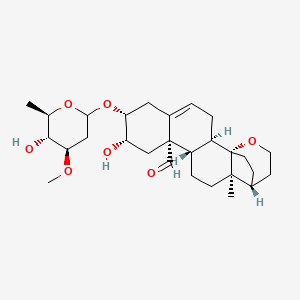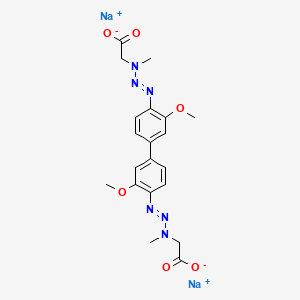
Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups, such as methoxy groups, to form the azo linkage.
Methylation: The resulting azo compound is further methylated to introduce the N-methylaminoacetate groups.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.
Industrial Production Methods
In industrial settings, the production of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) has various applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-ylamino)stilbene-2,2’-disulfonate
Uniqueness
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is unique due to its specific structural features, such as the presence of methoxy groups and N-methylaminoacetate moieties. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
85098-84-6 |
|---|---|
Molekularformel |
C20H22N6Na2O6 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
disodium;2-[[[4-[4-[[carboxylatomethyl(methyl)amino]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C20H24N6O6.2Na/c1-25(11-19(27)28)23-21-15-7-5-13(9-17(15)31-3)14-6-8-16(18(10-14)32-4)22-24-26(2)12-20(29)30;;/h5-10H,11-12H2,1-4H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
FQNACXCPPBAOPP-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CC(=O)[O-])N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NN(C)CC(=O)[O-])OC)OC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


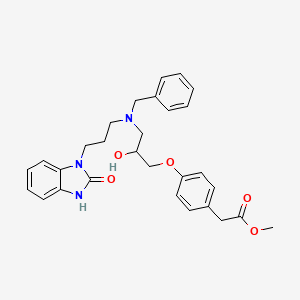
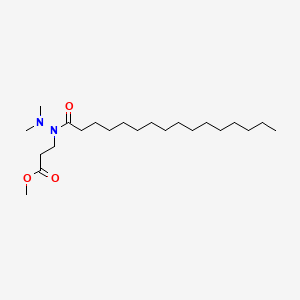
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
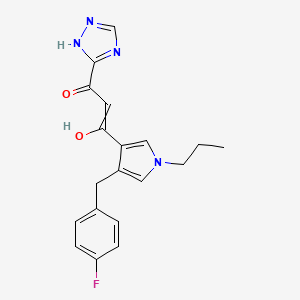
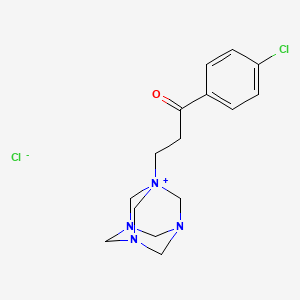
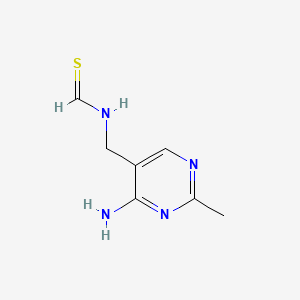
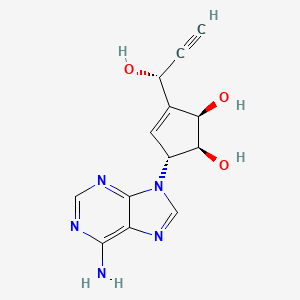
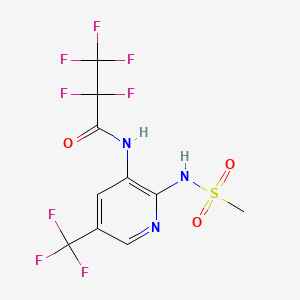

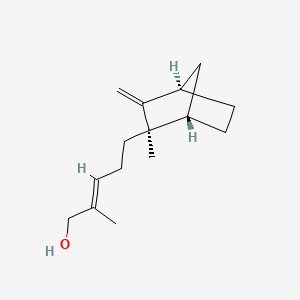
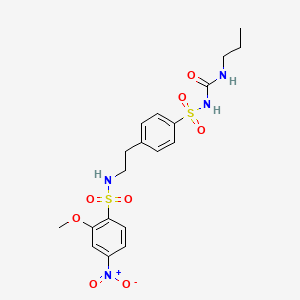
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
